molecular formula C8H19NO B1447193 5-Methoxy-4,4-dimethylpentan-1-amine CAS No. 1267419-39-5

5-Methoxy-4,4-dimethylpentan-1-amine

Cat. No. B1447193
CAS RN: 1267419-39-5
M. Wt: 145.24 g/mol
InChI Key: PYACPPVHYJOELF-UHFFFAOYSA-N
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Description

5-Methoxy-4,4-dimethylpentan-1-amine is a chemical compound with the molecular formula C8H19NO . It has a molecular weight of 145.24 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-4,4-dimethylpentan-1-amine consists of a pentane backbone with two methyl groups attached to the fourth carbon atom and a methoxy group attached to the fifth carbon atom .

Scientific Research Applications

Therapeutic Potential in Neurological Disorders

Research highlights the potential therapeutic effects of substances structurally related to 5-Methoxy-4,4-dimethylpentan-1-amine in treating neurological and psychiatric conditions. For instance, the anti-inflammatory properties of ayahuasca, containing β-carbolines and tryptamines, demonstrate neuroprotective effects through monoamine oxidase inhibition and 5-HT receptor activation. This suggests a promising avenue for the development of treatments for neurological disorders leveraging compounds with similar chemical profiles (Silva, Daros, & Bitencourt, 2020).

Role in Advanced Oxidation Processes

Advanced oxidation processes (AOPs) have been identified as effective for degrading nitrogen-containing compounds, including amines, which are resistant to conventional degradation. This indicates the potential use of 5-Methoxy-4,4-dimethylpentan-1-amine and related amines in environmental remediation and pollution control strategies, highlighting the importance of understanding these compounds' reactivity and degradation pathways (Bhat & Gogate, 2021).

Contribution to Psychoactive Research

The study of psychoactive tryptamines, including compounds related to 5-Methoxy-4,4-dimethylpentan-1-amine, provides insights into the pharmacological, toxicological, and analytical aspects of these substances. Research indicates a growing prevalence and underscores the need for comprehensive studies to understand their effects, mechanisms of action, and potential therapeutic applications, highlighting the gap in toxicology and analysis for public health implications (Malaca et al., 2020).

Implications for Biomolecular Immobilization

Plasma methods for generating chemically reactive surfaces for biomolecule immobilization suggest that compounds like 5-Methoxy-4,4-dimethylpentan-1-amine could play a role in creating functionalized surfaces for various biomedical applications. This includes the development of surfaces for cell colonization, highlighting the interdisciplinary applications of such compounds in materials science and bioengineering (Siow, Britcher, Kumar, & Griesser, 2006).

Safety and Hazards

Safety information for 5-Methoxy-4,4-dimethylpentan-1-amine includes a variety of precautionary statements, such as keeping the substance away from heat/sparks/open flames/hot surfaces, avoiding contact with air and water due to possible violent reactions and flash fires, and handling under inert gas .

properties

IUPAC Name

5-methoxy-4,4-dimethylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,7-10-3)5-4-6-9/h4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYACPPVHYJOELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4,4-dimethylpentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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